molecular formula C20H22ClN3O2S2 B2984421 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396629-37-0

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2984421
CAS No.: 1396629-37-0
M. Wt: 435.99
InChI Key: VTWVAUKDHAGVOX-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

A key application in scientific research for compounds with complex structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves understanding their molecular interactions with biological targets. For instance, a study conducted by Shim et al. (2002) focused on molecular interaction analyses of a structurally related compound, highlighting its antagonist properties toward CB1 cannabinoid receptors through conformational analysis and pharmacophore modeling. This research provides insights into the compound's binding dynamics and contributes to the development of selective receptor antagonists (Shim et al., 2002).

Anticancer and Antimicrobial Applications

Research on structurally similar compounds has also revealed potential anticancer and antimicrobial applications. Katariya, Vennapu, and Shah (2021) synthesized heterocyclic compounds featuring oxazole, pyrazoline, and pyridine entities, demonstrating significant anticancer activity against a panel of 60 cancer cell lines and showcasing antimicrobial properties. This research underscores the therapeutic potential of these compounds in treating various cancers and combating microbial infections (Katariya, Vennapu, & Shah, 2021).

Structural and Interaction Analyses

Further research on compounds with similar structures involves detailed structural and interaction analyses. Prasad et al. (2018) conducted a study on a novel bioactive heterocycle, focusing on antiproliferative activity and structural characterization through X-ray diffraction, revealing the compound's molecular stability and interaction patterns. Such studies are crucial for understanding the structural basis of biological activity and optimizing therapeutic efficacy (Prasad et al., 2018).

Novel Synthetic Routes and Biological Activities

Exploring novel synthetic routes and evaluating biological activities constitute another significant area of research application. Ding et al. (2019) designed and synthesized new piperdine thiazole compounds, investigating their insecticidal activities against armyworm. This study highlights the potential of such compounds in developing new agrochemicals for pest control (Ding et al., 2019).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c1-13-17(18(23-26-13)15-4-2-3-5-16(15)21)19(25)24-9-6-14(7-10-24)12-28-20-22-8-11-27-20/h2-5,14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWVAUKDHAGVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=NCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.